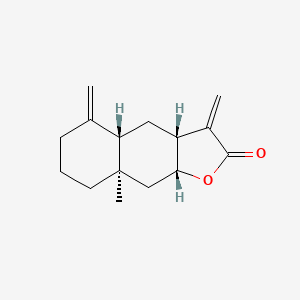

Isoalantolactone

Description

This compound is a natural product found in Eupatorium cannabinum, Pentanema britannicum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUANYCQTOGILD-QVHKTLOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-17-7, 4677-48-9 | |

| Record name | (+)-Isoalantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoalantolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoalantolactone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004677489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 470-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 470-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOALANTOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYH07P620U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOALANTOLACTONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTF89ZHT7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isoalantolactone: A Technical Guide to Its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoalantolactone, a naturally occurring eudesmane-type sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the primary natural sources of this compound, a historical account of its discovery, and detailed experimental protocols for its extraction and isolation. Quantitative data on its prevalence in various plant species are summarized, and a generalized experimental workflow is visualized to aid researchers in their quest to harness the therapeutic potential of this promising bioactive compound.

Introduction

This compound (IUPAC name: (3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one) is a sesquiterpene lactone that exists as a colorless, lipophilic solid. It is an isomer of the well-known alantolactone and is frequently found alongside it in nature. The biological significance of this compound is underscored by its wide array of reported pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1] This guide serves as a comprehensive resource for professionals engaged in natural product chemistry, drug discovery, and pharmacology, focusing on the foundational aspects of this compound's origins and isolation.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae family, with the genus Inula being the most significant source.[1] The roots and rhizomes of these plants are typically the primary plant parts where the compound accumulates.

Primary Botanical Sources

-

Inula helenium L. (Elecampane): This is the most widely recognized and historically significant source of this compound.[2] The roots of Inula helenium have been used for centuries in traditional medicine, and modern phytochemical analysis has identified this compound as one of its main active constituents.[3]

-

Inula racemosa Hook.f.: Also known as Pushkarmool, this species is another prominent source of this compound and is used in traditional Ayurvedic medicine.

-

Inula cappa (Buch.-Ham. ex D.Don) DC: The roots of this perennial shrub, found in temperate regions of Asia, also contain this compound.

-

Inula japonica Thunb.: This species, used in Traditional Chinese Medicine, has been reported to contain this compound.

-

Aucklandia lappa Decne. (syn. Saussurea costus): Commonly known as costus root, this plant is another source of eudesmane-type sesquiterpene lactones, including this compound.

Quantitative Prevalence

The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time. The table below summarizes the quantitative data found in the literature for the yield of this compound and its isomer, alantolactone, from various Inula species.

| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g of dry weight) | Alantolactone Content (mg/g of dry weight) | Total Alantolactone/Isoalantolactone (% w/w) | Reference |

| Inula helenium | Roots | Microwave-assisted | 21.25 ± 1.37 | 31.83 ± 2.08 | - | |

| Inula helenium subsp. turcoracemosa | Roots | Methanol Extraction & RP-HPLC | - | - | 1.6338 ± 0.0198 | |

| Inula cappa | Roots | HPTLC | - | - | - |

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of Inula helenium.

-

Ancient and Traditional Use: The medicinal properties of Inula helenium have been recognized since antiquity, with mentions by ancient Greek and Roman physicians for various ailments. In Traditional Chinese Medicine, the roots are known as "Tu Mu Xiang" and have been used to treat digestive and respiratory disorders.

-

The Discovery of "Helenin": In 1895, the German scientists Julius Bredt and Wilhelm Posh were the first to extract a crystalline mixture from the roots of Inula helenium, which they named "helenin". They successfully determined its physical and chemical properties. It was later understood that helenin is a mixture of two isomeric sesquiterpene lactones: alantolactone and this compound.

-

Separation and Structural Elucidation: For a considerable time, the complete separation of alantolactone and this compound proved to be a significant challenge for chemists due to their similar physical properties. The advancement of chromatographic techniques in the 20th century, such as column chromatography and later High-Performance Liquid Chromatography (HPLC), enabled the successful separation of these isomers. Subsequent application of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, allowed for the definitive structural elucidation of this compound as a distinct chemical entity.

Experimental Protocols

The extraction and isolation of this compound from its natural sources involve several key steps. The following protocols are generalized from various cited studies.

Extraction of this compound from Inula helenium Roots

4.1.1. Maceration Extraction

-

Objective: To extract a broad range of phytochemicals, including this compound, from the plant material.

-

Methodology:

-

Air-dry the roots of Inula helenium and grind them into a fine powder.

-

Macerate the powdered root material in 90-99% ethanol at room temperature for an extended period (e.g., 24 hours to several days), with occasional agitation.

-

Filter the mixture to separate the ethanolic extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

4.1.2. Ultrasound-Assisted Extraction (UAE)

-

Objective: To enhance the extraction efficiency and reduce the extraction time compared to traditional maceration.

-

Methodology:

-

Prepare the powdered root material as described for maceration.

-

Suspend the powder in an appropriate solvent, such as 70% ethanol.

-

Place the suspension in an ultrasonic bath and sonicate for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

-

Filter the extract and concentrate it using a rotary evaporator.

-

Isolation and Purification of this compound

4.2.1. Liquid-Liquid Partitioning

-

Objective: To perform a preliminary fractionation of the crude extract based on polarity.

-

Methodology:

-

Suspend the crude extract in water or a saturated brine solution.

-

Perform successive extractions with a non-polar solvent like petroleum ether or n-hexane.

-

Combine the organic phases and dry them over anhydrous sodium sulfate.

-

Concentrate the dried organic phase to yield a fraction enriched in sesquiterpene lactones.

-

4.2.2. Silica Gel Column Chromatography

-

Objective: To separate the components of the enriched fraction based on their affinity for the stationary phase.

-

Methodology:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., petroleum ether or n-hexane).

-

Load the concentrated extract onto the column.

-

Elute the column with a gradient of increasing polarity, typically using a mixture of petroleum ether and ethyl acetate.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions containing this compound and concentrate them.

-

4.2.3. Crystallization

-

Objective: To obtain pure this compound from the concentrated fractions.

-

Methodology:

-

Dissolve the concentrated, this compound-rich fraction in a minimal amount of a suitable solvent or solvent mixture (e.g., 75% aqueous methanol).

-

Allow the solution to stand at a cool temperature to facilitate crystallization.

-

Collect the crystals by filtration and wash them with a cold solvent.

-

Dry the crystals to obtain pure this compound.

-

Quantification by High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To determine the precise quantity of this compound in an extract.

-

Methodology:

-

Chromatographic System: An HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), run in isocratic mode.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 205 nm.

-

Procedure:

-

Prepare a standard solution of pure this compound of known concentration.

-

Prepare the sample extract by dissolving a known weight in the mobile phase and filtering it.

-

Inject both the standard and the sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard.

-

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from its natural sources.

Caption: Generalized workflow for the extraction and isolation of this compound.

Conclusion

This compound remains a compound of significant interest for its therapeutic potential. A thorough understanding of its natural sources and the methods for its isolation is fundamental for advancing research and development in this area. This technical guide provides a consolidated resource for scientists, outlining the key botanical sources, the historical context of its discovery, and detailed, adaptable experimental protocols. The provided information is intended to facilitate further investigation into the pharmacological properties and potential applications of this valuable natural product.

References

Isoalantolactone Biosynthesis in Inula helenium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoalantolactone, a sesquiterpene lactone primarily isolated from the roots of Inula helenium (Elecampane), has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Understanding its biosynthesis is critical for optimizing production through metabolic engineering and ensuring a sustainable supply for drug development. This document provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, plant biochemistry, and pharmaceutical sciences.

The Core Biosynthetic Pathway

The biosynthesis of this compound, like other sesquiterpene lactones (STLs) in the Asteraceae family, begins with universal isoprenoid precursors and proceeds through a series of cyclization and oxidation reactions catalyzed by specific enzyme classes.[4][5] The pathway can be broadly divided into three main stages: precursor formation, sesquiterpene backbone synthesis, and downstream modifications.

Stage 1: Formation of Farnesyl Diphosphate (FPP)

The pathway originates from the C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized via the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. Through the action of Farnesyl Diphosphate Synthase (FPPS), two molecules of IPP and one molecule of DMAPP are condensed to form the C15 intermediate, farnesyl diphosphate (FPP), which is the universal precursor for all sesquiterpenoids.

Stage 2: Cyclization to Germacrene A

The first committed step in the biosynthesis of many STLs is the cyclization of the linear FPP molecule. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). For the eudesmanolide lactones, including this compound, the key enzyme is Germacrene A Synthase (GAS) .

-

Enzyme: Germacrene A Synthase (GAS)

-

Reaction: Converts FPP into (+)-germacrene A.

-

Significance: This is a crucial branch point that directs carbon flux from general isoprenoid metabolism specifically toward sesquiterpene lactone synthesis. Genes for GAS have been identified and characterized in several Asteraceae species, including chicory and Inula britannica.

Stage 3: Oxidative Transformations and Lactonization

Following the formation of the germacrene A backbone, a series of oxidative modifications are carried out by Cytochrome P450 monooxygenases (CYPs), which are essential for creating the structural diversity of STLs.

-

Germacrene A to Germacrene A Acid: The isopropenyl side chain of germacrene A is oxidized to a carboxylic acid. This occurs in a three-step process (hydroxylation, alcohol oxidation, aldehyde oxidation) catalyzed by a single multifunctional P450 enzyme, Germacrene A Oxidase (GAO) . The product of this series of reactions is germacrene A acid (GAA).

-

Formation of the Lactone Ring: The formation of the characteristic γ-lactone ring is the defining step in STL biosynthesis. This is achieved through the hydroxylation of GAA at the C6 position, catalyzed by another specific P450 enzyme, Costunolide Synthase (COS) . The resulting 6α-hydroxy-GAA intermediate is unstable and spontaneously undergoes lactonization to form costunolide.

-

From Costunolide to this compound: Costunolide is a central intermediate for many STLs. The subsequent steps leading to this compound involve further cyclization and rearrangement of the germacranolide skeleton to form the eudesmanolide backbone. While the specific enzymes for this final conversion in I. helenium have not been fully characterized, the pathway is proposed to proceed through an intermediate such as inunolide. This involves hydroxylation at the C8 position, a reaction also catalyzed by a P450 enzyme (a germacrene A acid 8β-hydroxylase), followed by cyclization and rearrangement to yield the alantolactone and this compound isomers.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps from farnesyl diphosphate to the key intermediate, costunolide, and the proposed subsequent conversion to this compound.

References

- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpene lactones-enriched fraction of Inula helenium L. induces apoptosis through inhibition of signal transducers and activators of transcription 3 signaling pathway in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoalantolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoalantolactone (IATL) is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide group.[1] It is a significant bioactive compound isolated primarily from the roots and leaves of plants such as Inula helenium (Elecampane), Inula racemosa, and other species of the Asteraceae family.[2][3] Possessing a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, this compound has garnered considerable interest within the scientific and drug development communities.[2][3] Its therapeutic potential is largely attributed to its ability to modulate key cellular signaling pathways, such as NF-κB, PI3K/Akt, and STAT3, often through the induction of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its mechanisms of action to support further research and development.

Physical and Chemical Properties

This compound is a crystalline solid, appearing as white to off-white or colorless needle-like crystals. It is characterized by poor solubility in water but is soluble in various organic solvents, including dimethyl sulfoxide (DMSO), ethanol, chloroform, and acetone.

Table 1: Physical and Chemical Data of this compound

| Property | Value | References |

| IUPAC Name | (3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f]benzofuran-2-one | |

| Synonyms | (+)-Isoalantolactone, Isohelenin | |

| CAS Number | 470-17-7 | |

| Molecular Formula | C₁₅H₂₀O₂ | |

| Molecular Weight | 232.32 g/mol | |

| Appearance | White to off-white solid/powder; Colorless needle crystal | |

| Melting Point | 108-115 °C | |

| Boiling Point | 364.00 to 365.00 °C (estimated) | |

| Solubility | Water: 35.49 mg/L @ 25 °C (practically insoluble) DMSO: ~46 mg/mL Ethanol: Soluble Chloroform, Benzene, Ether: Soluble | |

| logP (o/w) | 3.420 | |

| Stability | Stable for 1 year as supplied powder at -20°C. Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month. |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.

Isolation and Purification

Objective: To isolate this compound from its natural source, typically the roots of Inula helenium.

Methodology:

-

Extraction: Dried and powdered roots of Inula helenium (15 g) are extracted with methanol at 50°C for 6 hours using a magnetic stirrer. The crude extract is filtered and evaporated to dryness. The resulting residue is then re-extracted with n-hexane under the same conditions.

-

Purification by Preparative Thin-Layer Chromatography (TLC): The n-hexane extract is concentrated and applied to preparative TLC plates. The plates are developed using a solvent system of n-hexane:ethyl acetate (9:1). The compounds are visualized by spraying with a vanillin-sulfuric acid reagent, which produces a violet color for this compound. The corresponding band is scraped from the plate and the compound is eluted with a suitable solvent to yield purified this compound.

-

Alternative Extraction Methods: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been developed as more efficient alternatives. For MAE, optimal conditions involve extracting 1g of powdered root material (140 mesh) with 15 mL of 80% ethanol, irradiated for 120 seconds at 50°C.

Characterization and Quantification

Objective: To confirm the identity and determine the purity and concentration of this compound.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Chromatographic System: An HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) and a UV or photodiode array (PDA) detector is used.

-

Mobile Phase: An isocratic elution with a mobile phase consisting of acetonitrile and 0.04% phosphoric acid in water (50:50, v/v) is effective. Alternatively, a gradient elution can be used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The eluent is monitored at a wavelength of 194 nm or 225 nm.

-

Quantification: A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The concentration in unknown samples is determined by comparing their peak areas to the standard curve.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Methodology: MTT Assay

-

Cell Seeding: Cancer cells (e.g., PANC-1, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) dissolved in DMSO and diluted in culture medium. A vehicle control (DMSO) is included. The plates are incubated for 24 or 48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The optical density (OD) is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Treatment: Cells are seeded in 6-well plates and treated with desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, combined, and washed twice with cold PBS.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC (5 µL) and PI (5-10 µL) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed immediately using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Reactive Oxygen Species (ROS) Generation Assay

Objective: To measure the intracellular production of ROS following treatment with this compound.

Methodology: DCFH-DA Staining

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound for the desired time. In some experiments, cells are pre-treated with an ROS scavenger like N-acetyl-L-cysteine (NAC) for 2 hours.

-

Staining: After treatment, the cells are incubated with 10 µM 2',7'-dichlorofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Cell Harvesting and Analysis: The cells are washed, harvested, and resuspended in PBS. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by a flow cytometer (Ex/Em ~495/529 nm).

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology: Propidium Iodide (PI) Staining

-

Cell Treatment and Harvesting: Cells are treated with this compound for 24 hours, then harvested and washed with PBS.

-

Fixation: The cells are fixed by resuspending them gently in ice-cold 70% ethanol and storing them at -20°C overnight.

-

Staining: The fixed cells are washed and resuspended in a staining buffer containing PI (25-50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: The cells are incubated for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow.

References

- 1. This compound induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: a review on its pharmacological effects [frontiersin.org]

- 3. This compound: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

Isoalantolactone: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone isolated from plants such as Inula helenium, has demonstrated significant anticancer properties across a wide range of malignancies.[1][2][3][4] Its therapeutic potential stems from its ability to modulate multiple, often deregulated, cellular signaling pathways within cancer cells. The primary mechanisms of action include the induction of apoptosis through both intrinsic and extrinsic pathways, the generation of reactive oxygen species (ROS), cell cycle arrest, and the induction of autophagy.[1] Furthermore, IATL exerts its effects by directly or indirectly inhibiting critical oncogenic signaling cascades, including NF-κB, STAT3, and PI3K/Akt/mTOR. This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathway diagrams to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound's anticancer activity is multifaceted, targeting several core cellular processes to inhibit proliferation and induce cell death.

Induction of Reactive Oxygen Species (ROS)

A primary and recurring mechanism of IATL is the induction of intracellular ROS. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS accumulation. IATL treatment elevates ROS levels beyond a toxic threshold, leading to oxidative stress, DNA damage, and the activation of downstream cell death pathways. The critical role of ROS is confirmed by experiments where the ROS scavenger N-acetylcysteine (NAC) reverses IATL-induced apoptosis and growth inhibition.

Induction of Apoptosis

IATL is a potent inducer of apoptosis in numerous cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: IATL-induced ROS generation leads to the dissipation of the mitochondrial membrane potential (ΔΨm). This triggers the release of cytochrome c from the mitochondria into the cytosol. The process is regulated by the Bcl-2 family of proteins; IATL upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, thereby increasing the Bax/Bcl-2 ratio. Cytosolic cytochrome c then activates a caspase cascade, primarily through caspase-9 and the executioner caspase-3, leading to the cleavage of substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.

-

Extrinsic Pathway: IATL has been shown to upregulate the expression of death receptors, such as Death Receptor 5 (DR5). This sensitization allows for the recruitment of the Fas-associated death domain (FADD) and subsequent activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to its truncated form (t-Bid), linking the extrinsic pathway to the intrinsic mitochondrial pathway.

Cell Cycle Arrest

IATL effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases, depending on the cancer type.

-

G0/G1 Arrest: In colorectal and head and neck cancer cells, IATL causes arrest in the G0/G1 phase. This is often mediated by the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21. This leads to the downregulation of key G1 phase proteins like Cyclin D.

-

G2/M Arrest: In osteosarcoma cells, IATL induces G2/M phase arrest, which is associated with the downregulation of Cyclin B1.

Inhibition of Key Signaling Pathways

IATL's efficacy is significantly enhanced by its ability to inhibit constitutively active signaling pathways that are crucial for cancer cell survival and proliferation.

-

NF-κB Pathway: IATL is a potent inhibitor of the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This traps the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the transcription of target genes involved in inflammation, survival, and proliferation (e.g., COX-2, Bcl-2).

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor often constitutively activated in cancer. IATL effectively suppresses both constitutive and inducible STAT3 phosphorylation at Tyrosine 705 (Tyr705). This inhibition prevents STAT3 dimerization, nuclear translocation, and transcription of its target genes, which are involved in cell survival and proliferation. The inhibition of STAT3 by IATL has been shown to be ROS-dependent in prostate cancer cells.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. IATL has been shown to suppress this pathway by reducing the phosphorylation levels of Akt (at Ser473) and mTOR (at Ser2448). Inhibition of this pathway contributes to IATL's anti-proliferative effects and can also trigger autophagy.

Induction of Autophagy

In some cancer cells, such as colorectal and melanoma, IATL induces autophagy, a cellular self-digestion process. This is often a consequence of inhibiting the PI3K/Akt/mTOR signaling pathway. The role of autophagy in IATL's mechanism can be complex; it has been described as a cytoprotective mechanism, where its inhibition (e.g., with chloroquine) enhances IATL-induced cell death.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colorectal Cancer | ~15 | 24 | |

| SW620 | Colorectal Cancer | ~20 | 24 | |

| NOZ | Gallbladder Cancer | 15.98 | Not Specified | |

| GBC-SD | Gallbladder Cancer | 20.22 | Not Specified | |

| HeLa | Cervical Cancer | 8.15 | Not Specified |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| HCT116 Xenograft | 10 mg/kg IATL for 15 days | 64.5% reduction in tumor weight | |

| HCT116 Xenograft | 20 mg/kg IATL for 15 days | 82.1% reduction in tumor weight | |

| NOZ Xenograft | 10 mg/kg IATL for 30 days | ~80% reduction in tumor volume and weight | |

| Prostate Cancer Xenograft | IATL (dose not specified) | Inhibited tumor growth |

Table 3: Effects of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Time (h) | % Change in Cell Population | Reference |

| HCT116 | 10, 20 | 24 | Dose-dependent increase in G0/G1 phase | |

| SW620 | 10, 20 | 24 | Dose-dependent increase in G0/G1 phase | |

| UM-SCC-10A | Not specified | Not specified | Arrest in G1 phase | |

| PANC-1 | 20, 40 | 24 | Increase in S phase | |

| U2OS | Not specified | Not specified | Arrest in S and G2/M phases |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental workflows discussed.

Diagram 1: ROS-Mediated Apoptosis Induced by this compound

Caption: IATL induces ROS, leading to mitochondrial dysfunction and caspase-dependent apoptosis.

Diagram 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: IATL inhibits the phosphorylation of Akt and mTOR, suppressing proliferation and inducing autophagy.

Diagram 3: Inhibition of the STAT3 Signaling Pathway

Caption: IATL suppresses STAT3 phosphorylation, preventing its nuclear translocation and activity.

Diagram 4: Inhibition of the NF-κB Signaling Pathway

Caption: IATL inhibits IKK, stabilizing IκBα and sequestering NF-κB in the cytoplasm.

Diagram 5: Experimental Workflow for Apoptosis Assessment

Caption: A standard workflow for quantifying IATL-induced apoptosis using Annexin V/PI staining.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anticancer effects.

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the IATL-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells. Incubate for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with IATL or vehicle control as described for the viability assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: After IATL treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

References

- 1. Frontiers | this compound: a review on its pharmacological effects [frontiersin.org]

- 2. Frontiers | this compound Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells [frontiersin.org]

- 3. This compound: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Anti-inflammatory Signaling Pathways of Isoalantolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoalantolactone (IAL), a naturally occurring sesquiterpene lactone isolated from the roots of Inula helenium and other plants of the Asteraceae family, has demonstrated significant anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It delves into the core signaling pathways modulated by this compound, including the NF-κB, MAPK, and Nrf2 pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Core Anti-inflammatory Signaling Pathways of this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[1][2] Its inhibitory action is multifaceted, targeting several key steps in the NF-κB activation cascade.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.

This compound intervenes in this process by:

-

Inhibiting IKKβ phosphorylation: This action prevents the phosphorylation of IκBα, thereby blocking its degradation and keeping NF-κB inactive in the cytoplasm.

-

Suppressing K63-linked polyubiquitination of TRAF6: TNF receptor-associated factor 6 (TRAF6) is an upstream activator of the IKK complex. By inhibiting its ubiquitination, this compound prevents the activation of downstream NF-κB signaling.

-

Blocking p65 nuclear translocation: By preventing IκBα degradation, this compound effectively blocks the movement of the active p65 subunit into the nucleus.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been observed to modulate these cascades, although its effects can be context-dependent. In the context of inflammation, this compound generally suppresses the phosphorylation of ERK and p38 MAPK. This inhibition contributes to the overall anti-inflammatory effect by downregulating the expression of inflammatory mediators.

Conversely, in some cancer cell lines, this compound has been reported to activate the JNK and p38 pathways, which is linked to its pro-apoptotic effects. This highlights the compound's ability to differentially modulate signaling pathways depending on the cellular context. For its anti-inflammatory action, the inhibition of ERK and p38 appears to be the predominant mechanism.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of these protective enzymes. This contributes to its anti-inflammatory effects by reducing oxidative stress, which is a key driver of inflammation. The activation of Nrf2 by this compound can be mediated by the PI3K/Akt and GSK-3β signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | IC50 / % Inhibition | Reference |

| RAW 264.7 | LPS | NO Production | IC50: 5.61 µM | |

| RAW 264.7 | LPS | PGE2 | Significant inhibition | |

| BMDMs | LPS (100 ng/mL) | NO, TNF-α, IL-1β, IL-6 | Dose-dependent suppression (2.5-20 µM) | |

| HepG2-C8 | - | ARE-luciferase activity | Dose-dependent increase |

Table 2: Effects of this compound on Protein Expression and Phosphorylation

| Cell Line | Treatment | Protein | Effect | Reference |

| Glioblastoma cells | IATL | p-IKKβ | Inhibition | |

| Glioblastoma cells | IATL | p-NF-κB p65 | Inhibition | |

| NOZ and GBC-SD | IAL | p-ERK, p-MEK | Inhibition | |

| Hepa1c1c7 and BPRc1 | IAL | Nuclear Nrf2 | Increased translocation | |

| Hep3B cells | IALT (5 µM) | p-JNK, p-ERK | Increased phosphorylation | |

| U2OS cells | IAL | Nuclear NF-κBp65 | Inhibition |

Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage RAW 264.7 cells or bone marrow-derived macrophages (BMDMs) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). After adherence, cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL, for a specified duration (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

After cell treatment, collect 50-100 µL of culture supernatant.

-

Mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokine of interest.

-

Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the sample, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on a standard curve.

-

Western Blot Analysis

-

Principle: Detects and quantifies specific proteins in cell lysates to assess the expression and phosphorylation status of signaling molecules.

-

Procedure:

-

Lyse treated cells and determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, iNOS, COX-2, Nrf2, HO-1, and a loading control like GAPDH or β-actin).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software.

-

Nuclear Translocation Assay

-

Principle: To determine the localization of transcription factors like NF-κB p65 or Nrf2.

-

Methods:

-

Immunofluorescence:

-

Grow and treat cells on coverslips.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against the protein of interest.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize using a fluorescence or confocal microscope.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Use a commercial kit to separate nuclear and cytoplasmic extracts from treated cells.

-

Perform Western blot analysis on each fraction to determine the amount of the target protein in the cytoplasm versus the nucleus.

-

-

Conclusion

This compound is a promising natural compound with potent anti-inflammatory properties. Its mechanism of action is centered on the modulation of key signaling pathways, primarily through the inhibition of the pro-inflammatory NF-κB and MAPK pathways, and the activation of the protective Nrf2 antioxidant pathway. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases. Future studies should focus on its in vivo efficacy, safety profile, and the precise molecular interactions that govern its diverse biological activities.

References

The Pharmacological Profile of Isoalantolactone and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoalantolactone and its structural isomer, alantolactone, are naturally occurring sesquiterpene lactones predominantly isolated from the roots of plants belonging to the Inula genus, such as Inula helenium (Elecampane).[1][2] These compounds have garnered significant attention in the scientific community due to their diverse and potent pharmacological activities. Possessing a characteristic α-methylene-γ-lactone moiety, these molecules exhibit a wide spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its isomers, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound and alantolactone share the same molecular formula (C₁₅H₂₀O₂) and molecular weight (232.32 g/mol ), differing only in the position of a double bond within their eudesmane-type sesquiterpenoid structure.[4] This subtle structural difference can influence their biological activity and pharmacokinetic profiles.

Pharmacological Activities and Mechanisms of Action

This compound and its isomers exert their pharmacological effects through modulation of various cellular signaling pathways. Their biological activities are multifaceted, with significant potential in several therapeutic areas.

Anti-inflammatory Activity

Both this compound and alantolactone demonstrate potent anti-inflammatory effects. A primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E₂ (PGE₂).

Furthermore, this compound has been reported to exert its anti-inflammatory effects through the activation of the Glycogen Synthase Kinase-3β (GSK-3β)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating this pathway, this compound enhances the cellular antioxidant defense system, which plays a crucial role in mitigating inflammation-induced oxidative stress.

Anticancer Activity

The anticancer properties of this compound and its isomers are well-documented across a range of cancer cell lines. Their cytotoxic effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.

A key aspect of their anticancer activity is the induction of apoptosis, or programmed cell death. This compound has been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) in cancer cells. This leads to mitochondrial dysfunction, characterized by the dissipation of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis. Moreover, this compound can modulate the expression of apoptosis-related proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.

This compound also influences cell cycle progression, often causing arrest at the G0/G1 or G2/M phases in cancer cells, thereby preventing their proliferation. Additionally, these compounds have been found to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Wnt signaling pathways.

Antimicrobial Activity

This compound and alantolactone exhibit a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. Their mechanisms of action in microorganisms are not as extensively studied as their effects on mammalian cells but are thought to involve disruption of the microbial cell membrane and inhibition of essential enzymes.

In the context of antifungal activity, alantolactone has been shown to inhibit the adhesion, yeast-to-hyphal transition, and biofilm formation of Candida albicans. It can also increase the permeability of the fungal cell membrane and induce ROS production, contributing to its anti-biofilm activity.

Regarding antibacterial activity, this compound has been reported to enhance the efficacy of conventional antibiotics. For instance, it can act synergistically with penicillin G against β-lactamase-producing Staphylococcus aureus by inactivating the β-lactamase enzyme. It has also been shown to restore the sensitivity of carbapenem-resistant Gram-negative bacteria carrying the MCR-1 gene.

Neuroprotective Effects

Emerging evidence suggests that this compound and its isomers possess neuroprotective properties. Their anti-inflammatory and antioxidant activities are believed to be major contributors to these effects. By suppressing neuroinflammation and reducing oxidative stress in the brain, these compounds may offer therapeutic potential for neurodegenerative diseases. For example, alantolactone and this compound have been shown to protect against amyloid-β-induced toxicity in neuronal cells and improve cognitive impairment in animal models.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities of this compound and its isomers.

Table 1: Anticancer Activity (IC₅₀ Values)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound | HeLa | Cervical Cancer | 8.15 ± 1.16 | |

| This compound | PANC-1 | Pancreatic Cancer | ~20-40 | |

| This compound | Hep-G2 | Liver Cancer | 53.4 (24h) | |

| This compound | HuH7 | Liver Cancer | 9 | |

| This compound | UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 (48h) | |

| 1β-hydroxy alantolactone derivative | RAW 264.7 | Macrophage (Cytotoxicity) | 34.5 |

Table 2: Anti-inflammatory Activity (IC₅₀ Values)

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| This compound | NLRP3 Inflammasome Inhibition (IL-1β release) | THP-1 | 7.86 | |

| 1β-hydroxy alantolactone | Nitric Oxide Production | RAW 264.7 | 5.61 | |

| Alantolactone | L-type Calcium Current (ICa-L) Inhibition | Cardiomyocytes | 17.29 |

Table 3: Antimicrobial Activity (MIC Values)

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| Alantolactone | Candida albicans | Antifungal | 72 | |

| Alantolactone | Candida spp. | Antifungal | 18-72 | |

| This compound | Mycobacterium tuberculosis | Antibacterial | 32 | |

| This compound Derivative | Staphylococcus aureus | Antibacterial | 14.6 | |

| This compound Derivative | Bacillus cereus | Antibacterial | 11.7 | |

| This compound Derivative | Escherichia coli | Antibacterial | 37.5 | |

| This compound | In combination with Polymyxin B against Klebsiella pneumoniae (MCR-1 positive) | Synergistic Antibacterial | 4 (Polymyxin B) + 32 (this compound) |

Table 4: In Vivo Pharmacokinetics in Rats (Oral Administration)

| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | T₁/₂ (min) | AUC₀₋₁₂h (ng·min/mL) | Bioavailability (%) | Reference |

| This compound | 37.8 ± 15.3 | 120 ± 50.2 | 351.7 | 6112.3 ± 2045.2 | 1.88 | |

| Alantolactone | 25.9 ± 9.3 | 90 ± 26.8 | 321.0 | 4918.9 ± 755.8 | 2.32 |

Table 5: In Vivo Pharmacokinetics in Rats (Intravenous Administration)

| Compound | Cₘₐₓ (ng/mL) | t₁/₂ (min) | CL (L/h/kg) | AUC (ng·h/mL) | Reference |

| This compound | - | 13.8 ± 3.0 | 3.5 ± 0.8 | 24.3 ± 5.4 | |

| Alantolactone | - | 21.0 ± 4.2 | 2.3 ± 0.5 | 36.8 ± 7.5 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for assessing its cytotoxic activity.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Caption: Anticancer mechanisms of this compound.

Caption: Experimental workflow for MTT cytotoxicity assay.

Detailed Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

This compound or its isomer

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation. NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent is used to quantify the nitrite concentration, which reflects the amount of NO produced.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

This compound or its isomer

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Reaction:

-

Prepare a sodium nitrite standard curve (0-100 µM).

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the inhibitory effect of this compound on NO production.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound or its isomer

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Serial Dilution of Compound: Prepare a two-fold serial dilution of this compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Western Blot Analysis for Signaling Protein Expression

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Materials:

-

Cells or tissue lysates

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the signaling proteins of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

In Vivo Pharmacokinetic Study in Rats

Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Materials:

-

Sprague-Dawley or Wistar rats

-

This compound or its isomer formulation for oral (gavage) or intravenous (IV) administration

-

Blood collection tubes (e.g., containing heparin or EDTA)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing: Administer a single dose of the compound to the rats via the desired route (oral or IV).

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound at each time point.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, and bioavailability.

Conclusion

This compound and its isomers are promising natural compounds with a wide range of pharmacological activities. Their ability to modulate key signaling pathways involved in inflammation, cancer, and microbial infections makes them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their pharmacological profile, supported by quantitative data and detailed experimental protocols, to facilitate future research and development in this area. Further investigation into their specific molecular targets and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. protocols.io [protocols.io]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vivo pharmacokinetic study [bio-protocol.org]

In Silico Prediction of Isoalantolactone's Molecular Targets: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone, has demonstrated significant therapeutic potential, particularly in oncology and inflammatory diseases. Its multifaceted biological activities are believed to stem from its ability to modulate multiple molecular targets and signaling pathways. Predicting these targets is a critical step in understanding its mechanism of action and advancing its clinical development. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the molecular targets of this compound. It details the protocols for network pharmacology and molecular docking, presents computationally predicted targets in structured tables, and visualizes the key signaling pathways implicated in IATL's activity. This document is intended to serve as a practical resource for researchers engaged in natural product drug discovery and computational biology.

Introduction

This compound (IATL) is a bioactive compound extracted from several plant species, most notably Inula helenium.[1][2] Extensive research has highlighted its potent anti-cancer, anti-inflammatory, and antimicrobial properties.[3] The therapeutic efficacy of IATL is attributed to its complex pharmacology, involving the modulation of numerous cellular processes such as apoptosis, cell cycle arrest, and inflammatory responses.[1][3] Identifying the direct molecular targets of IATL is paramount for elucidating its precise mechanisms of action, predicting potential off-target effects, and discovering new therapeutic applications.

In silico approaches offer a rapid and cost-effective strategy for identifying potential protein targets of small molecules. Techniques such as network pharmacology, reverse docking, and pharmacophore mapping have become indispensable tools in modern drug discovery. This guide focuses on the application of these computational methods to predict and analyze the molecular targets of this compound, providing a foundation for subsequent experimental validation.

In Silico Target Prediction Methodologies

The prediction of IATL's molecular targets relies on a combination of ligand-based and structure-based computational techniques. The overall workflow involves using the chemical structure of IATL to screen vast databases of protein targets to identify those with high binding potential.

Diagram 1: General Workflow for In Silico Target Prediction

Caption: A flowchart illustrating the computational workflow for identifying and analyzing molecular targets of this compound.

Experimental Protocol: Network Pharmacology

Network pharmacology integrates chemical, biological, and network information to predict drug-target interactions on a systemic level. Publicly available web servers like SwissTargetPrediction and PharmMapper are commonly used for this purpose. A study by Chun et al. (2023) utilized these platforms to identify 105 potential protein targets for this compound in the context of ovarian cancer.

Objective: To identify a broad set of potential protein targets for this compound using ligand-based similarity and pharmacophore mapping approaches.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-